molecular formula C11H17Cl2N3O2 B1602785 1-(4-Nitrobenzyl)piperazine dihydrochloride CAS No. 422517-67-7

1-(4-Nitrobenzyl)piperazine dihydrochloride

Cat. No. B1602785
M. Wt: 294.17 g/mol
InChI Key: GGBDAQAYHNRAIY-UHFFFAOYSA-N
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Patent
US07576086B2

Procedure details

A mixture of 4-nitrobenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-nitrobenzyl) piperazine dihydrochloride, yield 64%, mp 242-244° C. The N1-(4-nitrobenzyl)-N4-[(4-acetamido) phenacyl] piperazine dihydrochloride (0.75 g, 1.5 mmol) could be preparated according to the general preparation 2, and then reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 80%, mp 150-151° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[ClH:9].[ClH:9].[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to the general preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.[N+](=O)([O-])C1=CC=C(CN2CCNCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.